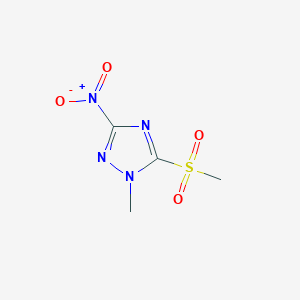
4-Pyridinethiol, 3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Pyridinethiol, 3-fluoro-” is a chemical compound with the molecular formula C5H4FNS and a molecular weight of 129.15 . It is a product available for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Pyridinethiol, 3-fluoro-” consists of a pyridine ring with a fluorine atom at the 3-position and a thiol group at the 4-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Fluorinated Compounds : The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination techniques like the Balz-Schiemann reaction demonstrates the utility of 4-pyridinethiol, 3-fluoro- in producing fluorinated compounds (Thibault et al., 2003).
Fluorolactonization Reactions : The enantioselective synthesis of 4-fluoroisochromanones using HF-pyridine as a nucleophilic fluoride source illustrates its application in creating lactones with fluorine-bearing stereogenic centers (Woerly et al., 2016).
Chemosensor Development : A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry using 4-pyridinethiol, 3-fluoro- serves as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Fluorous Synthesis of Pyrimidines : The fluorous synthesis involving 1H,1H,2H,2H-perfluorodecanethiol and 3-(trifluoromethyl)pyrazole, where 4-pyridinethiol, 3-fluoro- acts as a phase tag, highlights its role in the synthesis of disubstituted pyrimidines (Zhang, 2003).
Biological and Pharmaceutical Applications
Fluorophore-Based Sensing : The use of 4-pyridinethiol, 3-fluoro- in creating organic fluorophores like CP3E, which exhibit aggregation-induced emission (AIE) and intramolecular charge transfer, demonstrates its application in developing fluorescent pH sensors and chemosensors for detecting organic vapors (Yang et al., 2013).
Synthesis of c-Met Kinase Inhibitors : Docking and QSAR studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, a compound derived from 4-pyridinethiol, 3-fluoro-, for c-Met kinase inhibitors provide insights into the development of pharmaceuticals (Caballero et al., 2011).
Fluorescent Chemosensors : 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, synthesized using 4-pyridinethiol, 3-fluoro-, act as fluorescent chemosensors for Fe3+/Fe2+ cations, with potential applications in biological imaging (Maity et al., 2018).
Radioligand Development : The synthesis and evaluation of fluoro-substituted pyrazolo[1,5-a]pyridine compounds, derived from 4-pyridinethiol, 3-fluoro-, for D4 receptor ligands in PET imaging illustrate its significance in radiopharmaceutical development (Prante et al., 2008).
Anion Receptors and Sensors : The use of 4-pyridinethiol, 3-fluoro- in the preparation of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline shows its application in creating neutral anion receptors with augmented affinities and selectivities (Anzenbacher et al., 2000).
Collagen Helix Stability : Research on the effects of 4-fluoroproline, a derivative of 4-pyridinethiol, 3-fluoro-, in collagen triple helix stability, highlights its potential in understanding protein conformation and stability (Shoulders et al., 2006).
特性
IUPAC Name |
3-fluoro-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRMYQITADJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201803-08-8 |
Source


|
| Record name | 3-fluoropyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)



![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

![N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)
![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)